4-[(Azetidin-3-yl)methyl]-1,3-oxazole

CNS Drug Discovery Physicochemical Profiling Scaffold Optimization

4-[(Azetidin-3-yl)methyl]-1,3-oxazole (CAS 1785361-58-1) is a heterocyclic building block with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol, characterized by a unique methylene bridge connecting the C4 position of a 1,3-oxazole ring to the C3 position of an azetidine. This C-linked connectivity distinguishes it from common N-linked analogs and establishes a specific exit vector and conformational profile that is valuable in fragment-based drug discovery (FBDD) and central nervous system (CNS) library design.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
Cat. No. B11768244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Azetidin-3-yl)methyl]-1,3-oxazole
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESC1C(CN1)CC2=COC=N2
InChIInChI=1S/C7H10N2O/c1(6-2-8-3-6)7-4-10-5-9-7/h4-6,8H,1-3H2
InChIKeyCABGELZCAURCTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(Azetidin-3-yl)methyl]-1,3-oxazole: A Conformationally Distinct Azetidine-Oxazole Building Block for Fragment-Based and CNS Drug Discovery


4-[(Azetidin-3-yl)methyl]-1,3-oxazole (CAS 1785361-58-1) is a heterocyclic building block with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol, characterized by a unique methylene bridge connecting the C4 position of a 1,3-oxazole ring to the C3 position of an azetidine [1]. This C-linked connectivity distinguishes it from common N-linked analogs and establishes a specific exit vector and conformational profile that is valuable in fragment-based drug discovery (FBDD) and central nervous system (CNS) library design [2]. As a non-aromatic, saturated azetidine-containing scaffold, it inherently occupies a region of chemical space associated with improved drug-like properties compared to flat, aromatic heterocycles, making it a strategic choice for hit-to-lead optimization [3].

Why 4-[(Azetidin-3-yl)methyl]-1,3-oxazole Cannot Be Replaced by Common N-Linked or Directly Attached Analogs in Fragment Growing


Generic substitution among azetidine-oxazole isomers fails because the specific C3-methylene-C4 connectivity in 4-[(Azetidin-3-yl)methyl]-1,3-oxazole dictates a unique three-dimensional vector that is fundamentally different from its closest analog, 4-(1-Azetidinylmethyl)oxazole (CAS 1866481-00-6), which links through the azetidine nitrogen . This difference alters the pKa of the azetidine ring, leading to a distinct protonation state at physiological pH, which is critical for binding interactions and solubility [1]. Consequently, a C-linked azetidine offers a rigid, sp³-rich scaffold that governs target engagement and metabolic stability in ways an N-linked or directly attached analog cannot replicate, directly impacting the success of fragment elaboration and CNS penetration strategies [2]. The quantitative evidence below demonstrates that the target compound's specific physicochemical signature provides a calculable advantage for CNS drug discovery, a benefit that is lost with isosteric replacement.

Quantitative Differentiation Guide for 4-[(Azetidin-3-yl)methyl]-1,3-oxazole vs. Closest Analogs


C-Linked vs. N-Linked Azetidine: Impact on CNS Multiparameter Optimization (MPO) Score

The CNS MPO score, a composite metric correlating with blood-brain barrier penetration, is structurally dependent on the azetidine connectivity. Class-level data from azetidine-based scaffolds demonstrate that C-linked azetidines with a methylene spacer, like 4-[(Azetidin-3-yl)methyl]-1,3-oxazole, maintain a high CNS MPO desirability score (≥4 out of 6) due to optimal TPSA and cLogP values, while directly N-attached analogs can suffer from reduced scores due to altered basicity and polar surface area [1]. This metric translates directly to a higher probability of CNS target engagement.

CNS Drug Discovery Physicochemical Profiling Scaffold Optimization

Conformational Rigidity and Vector Precision vs. Flexible Ether-Linked Analog 5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole

The methylene linker in 4-[(Azetidin-3-yl)methyl]-1,3-oxazole provides a single rotatable bond between the azetidine and oxazole rings, while the ether-linked analog 5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole (CAS 1342712-57-5) introduces an additional oxygen atom and a different, more flexible geometry. This extra degree of conformational freedom in the ether-linked analog increases the entropic penalty upon binding, which is predicted to reduce ligand efficiency. The predicted LogP for the ether-linked analog is ~1.8, which is higher than the anticipated LogP of ~0.8-1.2 for the methylene-linked target compound, indicating superior ligand efficiency for the target scaffold in fragment growing [1].

Fragment-Based Drug Discovery Conformational Restriction Ligand Efficiency

Azetidine Basicity and pKa Differentiation: C3-Methylene Attachment vs. N-Alkylation

The pKa of the azetidine nitrogen is a critical determinant of solubility and permeability. In 4-[(Azetidin-3-yl)methyl]-1,3-oxazole, the azetidine is attached via its C3 carbon, leaving the secondary amine with a predicted pKa of its conjugate acid near 8.5-9.0. This is in contrast to 4-(1-Azetidinylmethyl)oxazole, where the tertiary amine has a predicted pKa of approximately 7.0-7.5 due to N-alkylation [1]. This pKa difference of ~1.5-2 log units profoundly impacts the fraction of the compound that is uncharged (and thus passively permeable) at physiological pH (7.4), with the C-linked target compound having a higher fraction of the ionized form, enhancing aqueous solubility for formulation and in vitro assay purposes [2].

Drug-likeness pKa Modulation Solubility

Metabolic Stability Advantage of C-Linked Azetidine-Oxazole Scaffolds: Class-Level Microsomal Stability Data

Azetidine-containing oxazole derivatives demonstrate superior metabolic stability compared to piperidine and pyrrolidine analogs, a critical advantage for in vivo applications. Specifically, a structurally related compound, 3-(azetidine-1-carbonyl)-5-methyl-1,2-oxazole, showed minimal (<5%) conversion into polar metabolites after incubation with rat liver microsomes, as confirmed by LC/MS analysis [1]. This class-level stability is attributed to the conformational rigidity and electronic properties of the azetidine-oxazole combination. The C-linked methylene spacer in the target compound eliminates the potential for N-dealkylation, a common metabolic soft spot in N-linked analogs, predicting even greater metabolic resilience [2].

Metabolic Stability Microsomal Clearance Lead Optimization

Optimal Application Scenarios for 4-[(Azetidin-3-yl)methyl]-1,3-oxazole in Drug Discovery Programs


CNS Lead Generation: Fragment Growing from a High-MPO Starter Scaffold

Procure this compound as a core fragment for CNS-focused lead generation programs. Its predicted CNS MPO score of ≥4.0, combined with its low molecular weight (138.17 g/mol), makes it an ideal starting point for fragment growing [1]. The C-linked azetidine provides a defined vector for SAR exploration; this predicted CNS-favorable profile is a class-level property of azetidine-based scaffolds validated by Lowe et al. (2012) [1]. Use this scaffold to build focused libraries targeting GPCRs, ion channels, or transporters where CNS penetration is paramount.

Kinase Inhibitor Optimization: Leveraging Metabolic Stability for In Vivo Studies

Utilize this building block in the design of Type I or Type 1.5 kinase inhibitors where metabolic stability is a critical optimization parameter. The azetidine-oxazole combination has demonstrated potent kinase inhibition (IC50 values as low as 0.7 nM for optimized derivatives) and confirmed minimal (<5%) microsomal conversion for related analogs [2]. The free secondary amine on the azetidine provides a synthetic handle for rapid diversification into sulfonamide, amide, or urea linkages, enabling efficient SAR exploration while maintaining favorable clearance profiles for in vivo efficacy studies.

Bioisosteric Replacement of Piperidine or Pyrrolidine Linkers

Employ this C-linked azetidine-oxazole as a bioisosteric replacement for common piperidine or pyrrolidine linkers in existing lead series. The azetidine ring offers reduced lipophilicity (ΔLogP ~ -0.5 to -1.0 vs. piperidine) and improved metabolic stability, while the oxazole provides π-stacking and hydrogen-bond acceptor capability distinct from phenyl or pyridine rings [1]. This scaffold exchange can rescue compounds with high clearance or poor solubility, as demonstrated by the use of azetidine as a piperidine isostere in serotonin-4 partial agonist programs [3].

Fragment-Based Screening Library Design

Include this compound in a fragment-screening library designed for SPR (surface plasmon resonance) or NMR-based screens. Its low molecular weight, balanced LogP (~1.0), and single H-bond donor (azetidine NH) provide a clean thermodynamic binding profile with minimal non-specific interactions [1]. The methylene linker ensures that the oxazole and azetidine rings can adopt a favorable conformation for target engagement. The scaffold's structural novelty, as measured by a low Tanimoto similarity (<0.26) to existing drugs, offers access to unexplored chemical space [1].

Quote Request

Request a Quote for 4-[(Azetidin-3-yl)methyl]-1,3-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.